molecular formula C13H16N2O4 B2746165 2-Acrylamido-N,4-dimethoxy-N-methylbenzamide CAS No. 2305402-93-9

2-Acrylamido-N,4-dimethoxy-N-methylbenzamide

Cat. No.: B2746165
CAS No.: 2305402-93-9
M. Wt: 264.281
InChI Key: JJSNUVKTLBYLSM-UHFFFAOYSA-N
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Description

2-Acrylamido-N,4-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.281 g/mol. This compound is a derivative of benzamide, characterized by the presence of methoxy, methyl, and prop-2-enoylamino groups attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Acrylamido-N,4-dimethoxy-N-methylbenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-Acrylamido-N,4-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and prop-2-enoylamino groups can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acrylamido-N,4-dimethoxy-N-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of polymers and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Acrylamido-N,4-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and prop-2-enoylamino groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Acrylamido-N,4-dimethoxy-N-methylbenzamide can be compared with other benzamide derivatives, such as:

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has similar structural features but differs in the substitution pattern on the benzene ring.

    2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with different functional groups attached to the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,4-dimethoxy-N-methyl-2-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-5-12(16)14-11-8-9(18-3)6-7-10(11)13(17)15(2)19-4/h5-8H,1H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSNUVKTLBYLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)OC)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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